REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][c:9]1[cH:10][c:11]2[c:12]([cH:22][cH:23]1)[CH2:13][CH2:14][N:15]([CH:18]1[CH2:19][CH2:20][CH2:21]1)[CH2:16][CH2:17]2.[CH3:24][CH2:25][OH:26].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[Pd:32]>>[OH:8][c:9]1[cH:10][c:11]2[c:12]([cH:22][cH:23]1)[CH2:13][CH2:14][N:15]([CH:18]1[CH2:19][CH2:20][CH2:21]1)[CH2:16][CH2:17]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(COc2ccc3c(c2)CCN(C2CCC2)CC3)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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Oc1ccc2c(c1)CCN(C1CCC1)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |